1-(2,3-Dimethylphenyl)hexan-1-one
Description
1-(2,3-Dimethylphenyl)hexan-1-one is an aromatic ketone featuring a hexanone backbone substituted with a 2,3-dimethylphenyl group. The compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where substituted aromatic ketones are common precursors.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-10-14(15)13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDXDEMEFUEGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dimethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2,3-Dimethylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and inferred properties of 1-(2,3-Dimethylphenyl)hexan-1-one and its analogs:
Research Findings and Implications
- Lipophilicity Trends: The target compound’s logP (estimated ~3.5–4.0) is higher than hydroxylated analogs (logP ~2.0–2.5) but lower than chlorinated derivatives (logP ~4.5), aligning with substituent hydrophobicity.
- Synthetic Utility: Methyl-substituted aromatic ketones are preferred in Friedel-Crafts acylations due to reduced steric hindrance compared to bulkier substituents.
Limitations and Data Gaps
- Direct experimental data (e.g., melting point, solubility) for this compound are absent in the evidence, necessitating reliance on analogs for inferences.
- Further studies are required to validate reactivity predictions (e.g., kinetic studies in substitution reactions).
Biological Activity
1-(2,3-Dimethylphenyl)hexan-1-one, a ketone compound, has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a hexanone backbone with a dimethyl-substituted phenyl group at one end. Its molecular structure contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects : Some research points to its potential in reducing inflammation.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested strains .
Anticancer Activity
In vitro studies have explored the anticancer effects of this compound on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound demonstrated notable cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent .
The mechanism of action for this compound appears to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.
- Induction of Apoptosis : Evidence suggests that it can induce apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : It may affect key signaling pathways associated with inflammation and cancer progression.
Case Studies
Several case studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. The study found that it significantly reduced biofilm formation at sub-MIC levels.
-
Cancer Cell Line Study :
- A detailed examination of its effects on MCF-7 cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
